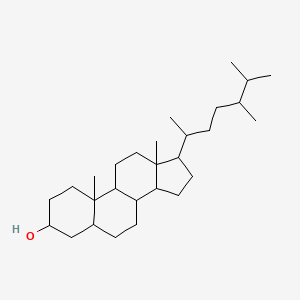

Ergostan-3-ol, (3beta,5alpha)-

Description

Contextualization within Sterol Biochemistry

Ergostan-3-ol, (3beta,5alpha)- belongs to the extensive family of sterols, which are a subgroup of steroids characterized by a hydroxyl group at the 3-position of the A-ring. wikipedia.org Sterols are fundamental components of cell membranes in most eukaryotes, including plants, animals, and fungi. wikipedia.org The core structure of these compounds is the gonane (B1236691) skeleton, and variations in this structure, along with additional functional groups, give rise to the vast diversity of steroids. wikipedia.org

Specifically, Ergostan-3-ol, (3beta,5alpha)- is classified as an ergostanoid, a derivative of ergostane (B1235598). nih.govchemicalbook.com Its chemical structure features a saturated tetracyclic hydrocarbon system. The nomenclature "(3beta,5alpha)-" indicates the specific stereochemistry of the hydroxyl group at the third carbon atom (beta configuration, pointing "up") and the fusion of the A and B rings (alpha configuration, with the hydrogen at the fifth carbon pointing "down"). This precise spatial arrangement is crucial for its biological function and interaction with other molecules.

In the broader context of sterol biochemistry, Ergostan-3-ol, (3beta,5alpha)- is often studied alongside other well-known sterols like cholesterol (in animals) and various phytosterols (B1254722) (in plants). wikipedia.org While cholesterol is the most familiar animal sterol, plants and fungi produce a diverse array of sterols, including campestanol (B1668247) and brassicasterol. nih.govcymitquimica.com Ergostan-3-ol, (3beta,5alpha)- is a phytosterol found in various plant-based foods and has been noted for its potential in the treatment of metabolic disorders. chemicalbook.com

Significance in Natural Product Chemistry and Metabolism

The study of natural products is a cornerstone of discovering new chemical entities with potential applications. Ergostan-3-ol, (3beta,5alpha)- is a naturally occurring compound, reported in organisms such as Simarouba versicolor and Dioscorea oppositifolia. nih.gov Its presence in various plant species underscores its significance in natural product chemistry.

From a metabolic perspective, Ergostan-3-ol, (3beta,5alpha)- is involved in complex biosynthetic pathways. For instance, it is related to the brassinosteroid biosynthesis pathway. Brassinosteroids are a class of plant hormones that play critical roles in plant growth and development. The metabolic precursor to campestanol (a synonym for a stereoisomer of Ergostan-3-ol) is 5alpha-Campestan-3-one (B1255848), which is formed from campest-4-en-3-one. This conversion is catalyzed by a steroid reductase enzyme. Subsequently, 5alpha-Campestan-3-one can be converted into campestanol. These metabolic transformations highlight the intricate biochemical network in which Ergostan-3-ol, (3beta,5alpha)- participates.

Furthermore, research has identified various derivatives of ergostane, such as ergosterol (B1671047) and its derivatives, in fungi like Ganoderma resinaceum and silkworm larvae infected with Paecilomyces sp.. researchgate.net These findings indicate the widespread distribution and diverse biological roles of ergostane-type steroids in different organisms.

Detailed Research Findings

The scientific investigation of Ergostan-3-ol, (3beta,5alpha)- has yielded a wealth of data regarding its chemical and physical properties.

Chemical and Physical Properties of Ergostan-3-ol, (3beta,5alpha)-

| Property | Value | Source |

| Molecular Formula | C28H50O | nih.govcymitquimica.com |

| Molecular Weight | 402.7 g/mol | nih.gov |

| Appearance | White to Off-White Solid | |

| Melting Point | 144-145 °C | chemicalbook.com |

| alpha, D20 | +15.9° (c = 1.8 in chloroform) | chemicalbook.com |

| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | chemicalbook.com |

| XLogP3-AA | 9.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 402.386166214 Da | nih.gov |

These properties are essential for its identification, characterization, and understanding its behavior in various chemical and biological systems. The compound's high lipophilicity, as indicated by the XLogP3-AA value, is consistent with its role as a membrane component and its general insolubility in water.

Structure

2D Structure

Properties

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Ergostan 3 Ol, 3beta,5alpha

Presence in Fungal Species

Ergostan-3-ol, (3beta,5alpha)- and its derivatives are notable constituents of various fungi. researchgate.net

Basidiomycetes (e.g., Ganoderma spp., Lentinus spp.)

Basidiomycetes, a major fungal phylum that includes mushrooms, are known to produce a variety of sterols.

Ganoderma : The genus Ganoderma, particularly species like Ganoderma lucidum (Reishi or Lingzhi), are well-documented sources of diverse triterpenoids and sterols. researchgate.netresearchgate.net While direct isolation of Ergostan-3-ol, (3beta,5alpha)- is not always the primary focus of studies on Ganoderma, the presence of structurally related ergostane-type steroids is frequently reported. researchgate.netresearchgate.net For instance, research on Ganoderma lucidum has led to the isolation of compounds like ergosterol (B1671047) peroxide and other ergosterol derivatives, highlighting the metabolic pathways within this genus that produce the core ergostane (B1235598) skeleton. researchgate.netresearchgate.net

Lentinus : The genus Lentinus, which includes the well-known Shiitake mushroom (Lentinus edodes), is another group of Basidiomycetes where ergostane derivatives have been identified. A study on Lentinus edodes resulted in the isolation of several known sterols, including various forms of ergosterol and its derivatives. researchgate.net This indicates the biosynthetic capability of Lentinus species to produce a range of ergostane-based compounds.

Other Fungal Genera (e.g., Ophiognomonia leptostyla)

Detection in Plant Systems

Ergostan-3-ol, (3beta,5alpha)-, also known as campestanol (B1668247), is a phytosterol found in various plant species. nih.gov

Specific Plant Families and Species (e.g., Dioscorea oppositifolia, Zea mays)

This compound has been reported in several plants, including:

Dioscorea oppositifolia : Ergostanol (B29872) has been identified in this species of yam. nih.gov

Zea mays : Ergostan-3-ol, (3beta,5alpha)- has been detected in maize. plantaedb.comknapsackfamily.com The primary roots of Zea mays are known to biosynthesize brassinosteroids, with campestanol being a part of this biosynthetic pathway. ebi.ac.uk

Kalanchoe petitiana : The presence of Ergostan-3-ol, (3beta,5alpha)- has also been reported in this succulent plant species. plantaedb.com

Clerodendrum chinense : Campestanol, a synonym for Ergostan-3-ol, (3beta,5alpha)-, has been reported in this plant. nih.gov

Plant Tissues and Developmental Stages

The biosynthesis of related compounds in the primary roots of maize suggests that the occurrence and concentration of Ergostan-3-ol, (3beta,5alpha)- can vary between different plant tissues and developmental stages. ebi.ac.uk In Arabidopsis thaliana, enzymes that metabolize related brassinosteroids are expressed, indicating that the levels of these compounds are regulated throughout the plant's life cycle.

Environmental and Ecological Presence

Beyond its occurrence in specific organisms, Ergostan-3-ol, (3beta,5alpha)- and its derivatives can be found in various environmental contexts. For instance, Cholestan-3-ol, a related sterol, has been identified in human feces, gallstones, and eggs. nih.gov While not a direct measure of Ergostan-3-ol, (3beta,5alpha)-'s environmental presence, it points to the distribution of similar sterol compounds in biological matter. The expectation that related compounds like 5alpha-campestan-3-one (B1255848) are present in Cannabis because all living plants produce and metabolize them suggests a wide ecological distribution of the ergostane skeleton. np-mrd.org

Table of Research Findings on Ergostan-3-ol, (3beta,5alpha)- Occurrence

| Organism/System | Compound Name Used in Study | Finding | Reference(s) |

| Ganoderma lucidum | Ergosterol peroxide, other ergosterol derivatives | Presence of related ergostane-type steroids. | researchgate.netresearchgate.net |

| Lentinus edodes | Various ergosterol derivatives | Isolation of multiple ergostane-based compounds. | researchgate.net |

| Dioscorea oppositifolia | Ergostanol | Reported presence of the compound. | nih.gov |

| Zea mays | Ergostan-3-ol, (3beta,5alpha)-; Campestanol | Detected in the plant; part of the brassinosteroid biosynthetic pathway in primary roots. | plantaedb.comknapsackfamily.comebi.ac.uk |

| Kalanchoe petitiana | Ergostan-3-ol, (3beta,5alpha)- | Reported presence of the compound. | plantaedb.com |

| Clerodendrum chinense | Campestanol | Reported presence of the compound. | nih.gov |

Occurrence in Soil and Sediments

Ergostan-3-ol, (3beta,5alpha)-, also known as (3β,5α)-ergostanol or 24β-methyl-5α-cholestan-3β-ol, is a saturated sterol, or stanol, found in soils and sediments. researchgate.net Its presence is primarily linked to the microbial alteration of precursor sterols, particularly ergosterol, which is abundant in fungi and some algae. researchgate.netnih.gov

The transformation of Δ5-sterols, such as ergosterol, to their corresponding 5α-stanols is a key process in soil environments. researchgate.net This conversion is mediated by microorganisms in the soil, which hydrogenate the double bond in the sterol structure. nih.gov Consequently, the concentration and distribution of ergostan-3-ol, (3beta,5alpha)- in soil profiles and sediment cores can provide insights into past and present microbial activity. researchgate.net

Research has identified (3β,5α)-ergostanol in various terrestrial settings. For instance, it has been detected in soil humic acids, which are complex organic molecules that play a vital role in soil structure and fertility. researchgate.net Its identification within these complex matrices often requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net Studies of core sediments from lakes have also confirmed the presence of 24β-methyl-5α-cholestan-3β-ol. researchgate.net

The concentration of stanols, including ergostan-3-ol, (3beta,5alpha)-, can vary significantly depending on the environmental conditions. For example, in lake sediments, the ratio of stanols to their precursor stenols has been observed to increase with depth, suggesting ongoing microbial reduction processes over time. researchgate.net However, the absolute amounts of these compounds tend to decrease with depth due to degradation. researchgate.net

The analysis of fecal biomarkers in soil, including various stanols, has become a valuable tool in archaeological and paleoenvironmental studies. copernicus.org While coprostanol is a well-known marker for human and some animal feces, other stanols like ergostan-3-ol, (3beta,5alpha)- can provide a more nuanced understanding of the sources of organic matter in soil. nih.govcopernicus.org The limit of detection for stanols in soil analysis can be as low as 0.6 ng g-1 of soil, allowing for the quantification of trace amounts. copernicus.org

Table 1: Selected Stanols and their Precursors Found in Environmental Samples

| Stanol | Precursor Sterol | Typical Source of Precursor |

| Ergostan-3-ol, (3beta,5alpha)- | Ergosterol | Fungi, Algae |

| 5α-Cholestan-3β-ol (Cholestanol) | Cholesterol | Animals |

| 24α-Ethyl-5α-cholestan-3β-ol (Stigmastanol) | β-Sitosterol, Stigmasterol (B192456) | Higher Plants |

Role in Biogeochemical Cycles

Ergostan-3-ol, (3beta,5alpha)- and other stanols are integral components of biogeochemical cycles, particularly the carbon cycle. As derivatives of sterols produced by organisms, they represent a fraction of the organic carbon that is processed and preserved in soils and sediments. dntb.gov.ua

The formation of stanols from sterols is a microbial process that occurs in both animal digestive tracts and the wider environment. nih.gov In the context of soil biogeochemistry, the conversion of plant and fungal sterols to stanols is a key step in the decomposition of organic matter. researchgate.netresearchgate.net These compounds are relatively resistant to further degradation compared to their unsaturated precursors, which allows them to persist in the environment and become incorporated into the sedimentary record. nih.gov

The hydrophobic nature of stanols causes them to have a high affinity for sorption onto organic matter and suspended particles in aquatic and soil environments. nih.gov This property facilitates their rapid incorporation into sediments, where they can be preserved over long timescales. nih.gov The analysis of stanol profiles in sediment cores can, therefore, provide a historical record of the types of organisms that have contributed to the organic matter in a particular location.

For example, the presence of specific stanols can indicate the historical input of fecal matter from different types of animals. copernicus.org This information is crucial for reconstructing past landscapes, understanding long-term ecological changes, and identifying the impact of human and animal populations on the environment. nih.govcopernicus.org The ratio of different stanols to one another can help distinguish between fecal sources, such as ruminants versus omnivores. copernicus.org

Furthermore, the study of stanols in soil organic matter contributes to our understanding of how organic compounds are stabilized and protected from biological attack. dntb.gov.ua The association of compounds like ergostan-3-ol, (3beta,5alpha)- with the humic substance matrix in soils is a mechanism that contributes to the long-term sequestration of carbon in terrestrial ecosystems. researchgate.net

Biosynthesis and Metabolic Pathways of Ergostan 3 Ol, 3beta,5alpha

Precursor Compounds and Initial Enzymatic Steps

The journey to Ergostan-3-ol, (3beta,5alpha)- begins with fundamental building blocks and a series of enzymatic reactions that construct the sterol backbone.

Squalene (B77637) Cyclization and Early Sterol Intermediates

The biosynthesis of sterols, including the precursors to Ergostan-3-ol, (3beta,5alpha)-, originates from the acyclic C30 isoprenoid, squalene. mdpi.com A crucial initial step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme squalene epoxidase. nih.govnih.govmdpi.com In plants, this 2,3-oxidosqualene is then cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first committed precursor in phytosterol biosynthesis. mdpi.com

Following the formation of cycloartenol, a series of modifications occur. These include the removal of methyl groups and the isomerization of double bonds. For instance, the FACKEL gene in Arabidopsis encodes a sterol C-14 reductase, which is vital for the conversion of 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol to 4α-methylfecosterol. nih.gov These early steps lay the foundation for the diverse array of sterols found in plants.

Ergosterol (B1671047) Biosynthesis Pathway Intersections

While Ergostan-3-ol, (3beta,5alpha)- is not a direct intermediate in the main ergosterol biosynthesis pathway in fungi, its structural precursors are shared. In fungi, the cyclization of 2,3-oxidosqualene leads to lanosterol (B1674476), which is then converted through a series of intermediates to ergosterol. mdpi.comfrontiersin.org The pathways for phytosterol and ergosterol synthesis diverge after the initial cyclization but share common types of enzymatic reactions.

Branch Points and Stereospecific Transformations

In plants, the pathway leading to Ergostan-3-ol, (3beta,5alpha)- branches from the main phytosterol pathway. Campesterol (B1663852), a major plant sterol, serves as a key precursor. researchgate.net The conversion of campesterol to campestanol (B1668247) (Ergostan-3-ol, (3beta,5alpha)-) involves a critical reduction step. Specifically, campesterol is first converted to (24R)-ergost-4-en-3-one, which is then reduced by a 5α-reductase enzyme, encoded by the DET2 gene in Arabidopsis, to form (24R)-5α-ergostan-3-one. frontiersin.orgnih.govrhea-db.org Finally, a 3β-hydroxysteroid dehydrogenase acts on (24R)-5α-ergostan-3-one to produce campestanol. nih.gov

Brassinosteroid Biosynthesis Interconnections

Ergostan-3-ol, (3beta,5alpha)- plays a pivotal role as an intermediate in the biosynthesis of brassinosteroids, a class of plant steroidal hormones that regulate a wide range of developmental processes. researchgate.netfrontiersin.org

Role as an Intermediate in Plant Hormone Synthesis

Ergostan-3-ol, (3beta,5alpha)-, or campestanol, is a central molecule in the brassinosteroid biosynthetic grid. frontiersin.orgfrontiersin.org It can be hydroxylated at various positions to initiate different branches of the pathway. For instance, in what is known as the late C6 oxidation pathway, campestanol is hydroxylated at the C-22 position by a 22α-hydroxylase to produce 6-deoxocathasterone. frontiersin.org There also exists a campestanol-independent pathway where (22S,24R)-22-hydroxy-5α-ergostan-3-one is directly converted to 6-deoxocathasterone. frontiersin.orgnih.gov

Enzymology of Key Conversion Steps (e.g., Hydroxylases, Reductases)

The conversion of Ergostan-3-ol, (3beta,5alpha)- and its precursors involves a variety of enzymes, primarily from the cytochrome P450 monooxygenase and reductase families.

5α-Reductase (DET2): This enzyme is crucial for the conversion of (24R)-ergost-4-en-3-one to (24R)-5α-ergostan-3-one. frontiersin.orgnih.govrhea-db.org It has a broad substrate specificity. frontiersin.org

22α-Hydroxylase (DWF4): This cytochrome P450 enzyme catalyzes the C-22α hydroxylation of various sterol intermediates, including campesterol and campestanol. frontiersin.orgresearchgate.net

C-23 Hydroxylase (CPD/CYP90A1): This enzyme is involved in the C-23 hydroxylation of intermediates like 6-deoxocathasterone. frontiersin.org

C3-Oxidase (CYP90D): This enzyme catalyzes the C-3 oxidation of intermediates in the brassinosteroid pathway. frontiersin.org

The interplay of these enzymes, with their specific substrate preferences and expression patterns, creates a complex network that finely regulates the levels of different brassinosteroids. researchgate.net

Interactive Data Tables

Table 1: Key Precursors and Intermediates in the Biosynthesis of Ergostan-3-ol, (3beta,5alpha)-

| Compound Name | Chemical Formula | Role in Pathway |

| Squalene | C30H50 | Initial acyclic isoprenoid precursor mdpi.com |

| 2,3-Oxidosqualene | C30H50O | Epoxidized intermediate for cyclization nih.govnih.govmdpi.com |

| Cycloartenol | C30H50O | First cyclic sterol precursor in plants mdpi.com |

| Campesterol | C28H48O | Direct precursor to the campestanol branch researchgate.net |

| (24R)-Ergost-4-en-3-one | C28H46O | Intermediate in the conversion from campesterol nih.gov |

| (24R)-5α-Ergostan-3-one | C28H48O | Immediate precursor to Ergostan-3-ol, (3beta,5alpha)- frontiersin.orgnih.gov |

Table 2: Key Enzymes in the Biosynthesis and Metabolism of Ergostan-3-ol, (3beta,5alpha)-

| Enzyme Name | Gene Name (Arabidopsis) | Reaction Catalyzed |

| Squalene Epoxidase | SQE | Squalene → 2,3-Oxidosqualene nih.govnih.govmdpi.com |

| Cycloartenol Synthase | CAS1 | 2,3-Oxidosqualene → Cycloartenol mdpi.com |

| Sterol C-14 Reductase | FACKEL | Demethylation of sterol intermediates nih.gov |

| 5α-Reductase | DET2 | (24R)-Ergost-4-en-3-one → (24R)-5α-Ergostan-3-one frontiersin.orgnih.govrhea-db.org |

| 22α-Hydroxylase | DWF4 | C-22 hydroxylation of sterols frontiersin.orgresearchgate.net |

| C-23 Hydroxylase | CPD/CYP90A1 | C-23 hydroxylation of brassinosteroid intermediates frontiersin.org |

Catabolic Pathways and Derivatization in Biological Systems

The catabolism of Ergostan-3-ol, (3beta,5alpha)-, a saturated plant stanol, involves a series of biotransformations aimed at modifying its structure, increasing its polarity, and facilitating its elimination from the body. These pathways are primarily characterized by oxidative and reductive transformations, followed by conjugation and esterification reactions. While this sterol is absorbed to a much lesser extent than cholesterol in mammals, the portion that does enter circulation is subject to metabolic processes analogous to those for other xenobiotics and endogenous sterols. genome.jp

Oxidative and Reductive Transformations

The initial and primary oxidative step in the catabolism of Ergostan-3-ol, (3beta,5alpha)- is the oxidation of the hydroxyl group at the C-3 position. This reaction is catalyzed by members of the 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) enzyme family. wikipedia.orgnih.gov These enzymes are NAD⁺ or NADP⁺ dependent oxidoreductases that convert 3β-hydroxy steroids into their corresponding 3-keto steroids. wikipedia.orguniprot.org In the case of Ergostan-3-ol, (3beta,5alpha)-, this transformation yields 5α-ergostan-3-one. This conversion is a critical step as it precedes many other metabolic alterations.

Further oxidative modifications to the ergostanol (B29872) molecule can be carried out by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.govnih.govmdpi.com These versatile monooxygenases are central to the metabolism of a wide array of xenobiotics, including drugs and steroids. nih.govmdpi.com While direct studies on the CYP-mediated oxidation of ergostanol are limited, it is plausible that CYP enzymes hydroxylate the sterol nucleus or the alkyl side chain at various positions, creating more polar metabolites that can be more readily conjugated and excreted.

In certain biological systems, particularly in microorganisms, the degradation of the ergostane (B1235598) side chain can occur. For instance, species of Mycobacterium have been shown to degrade the side chain of the related compound ergosterol, a process that also involves initial oxidation of the 3β-hydroxyl group. nih.govnih.gov This suggests that similar enzymatic machinery could potentially act on ergostanol in specific microbial environments.

Reductive transformations are less commonly reported for the primary catabolism of ergostanol in mammals. However, the reverse reaction of 3β-HSD, converting the 3-keto form back to the 3β-hydroxy form, is a possibility depending on the cellular redox state and the specific isozyme involved.

| Enzyme Family | Specific Enzyme (Example) | Substrate | Transformation | Product | Biological System |

|---|---|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B1, HSD3B2 | Ergostan-3-ol, (3beta,5alpha)- | Oxidation of 3β-hydroxyl group | 5α-ergostan-3-one | Mammals wikipedia.orgmedscape.com |

| Cytochrome P450 (CYP) | CYP1, CYP2, CYP3 families | Ergostan-3-ol, (3beta,5alpha)- | Hydroxylation of sterol ring or side chain | Hydroxylated ergostanol derivatives | Mammals wikipedia.orgnih.govmdpi.com |

| Microbial Sterol Oxidases | - | Ergostanol | Oxidation and side-chain degradation | Androstane derivatives | Mycobacterium sp. (inferred from ergosterol metabolism) nih.gov |

Conjugation and Esterification Mechanisms

To enhance their water solubility and facilitate their removal from the body, Ergostan-3-ol, (3beta,5alpha)- and its oxidized metabolites can undergo Phase II conjugation reactions. wikipedia.orgnih.gov These reactions involve the attachment of polar endogenous molecules.

Glucuronidation is a major conjugation pathway for compounds with hydroxyl groups. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated co-substrate UDP-glucuronic acid (UDPGA) to the substrate. nih.govmdpi.com Steroids and other lipophilic molecules are common substrates for UGTs. It is therefore highly probable that ergostanol and its hydroxylated metabolites are converted to their corresponding glucuronide conjugates.

Sulfation is another important conjugation reaction for hydroxylated compounds, mediated by sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, forming a highly water-soluble sulfate (B86663) ester. frontiersin.orgrcsb.org Steroid sulfation is a well-documented process, and SULTs like SULT1A1 and SULT2A1 are known to act on steroids, making ergostanol a potential substrate. wikipedia.org

Esterification with fatty acids represents a significant metabolic route for sterols that are absorbed into the enterocytes of the small intestine and in the liver. wikipedia.org The primary enzymes responsible for this process in mammals are the Acyl-CoA:cholesterol acyltransferases (ACATs), specifically SOAT1 and SOAT2. nih.govwikipedia.org These enzymes catalyze the formation of sterol esters from a sterol and a long-chain fatty acyl-CoA. genome.jp Ergostanol can be esterified by ACAT to form ergostanyl esters, which can then be stored in lipid droplets or incorporated into lipoproteins. Diacylglycerol O-acyltransferases (DGATs) are also involved in the synthesis of triglycerides and have been shown to esterify other molecules like retinol, but their role in direct ergostanol esterification is less defined. nih.govnih.govebi.ac.ukwikipedia.orgtocris.com

| Mechanism | Enzyme Family | Specific Enzyme (Example) | Conjugating Agent/Co-substrate | Product | Biological System |

|---|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A, UGT2B families | UDP-glucuronic acid | Ergostanol-glucuronide | Mammals (inferred) nih.govmdpi.comresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | SULT1A1, SULT2A1 | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Ergostanol-sulfate | Mammals (inferred) nih.govfrontiersin.orgwikipedia.org |

| Esterification | Acyl-CoA:cholesterol acyltransferases (ACAT/SOAT) | SOAT1, SOAT2 | Fatty acyl-CoA | Ergostanyl esters | Mammals genome.jpnih.govwikipedia.org |

| Esterification | Diacylglycerol O-acyltransferases (DGATs) | DGAT1, DGAT2 | Fatty acyl-CoA | Ergostanyl esters (potential) | Mammals nih.govebi.ac.ukwikipedia.org |

Biological Functions and Roles of Ergostan 3 Ol, 3beta,5alpha

Membrane Structural Integration and Dynamics

Sterols are fundamental components of eukaryotic cell membranes, where they play a pivotal role in modulating membrane fluidity, permeability, and the activity of membrane-associated proteins. nih.gov While direct extensive research on the biophysical effects of Ergostan-3-ol, (3beta,5alpha)- is not widely documented, its role can be inferred from its structural characteristics and the well-established functions of related sterols, such as ergosterol (B1671047) in fungi and campesterol (B1663852) in plants.

In fungi, the primary sterol is typically ergosterol, which is essential for maintaining membrane fluidity and integrity. mdpi.comnih.gov The structure of the sterol molecule, including the planarity of the ring system and the nature of the side chain, dictates its interaction with phospholipids (B1166683) and thus its effect on the membrane. biorxiv.org Ergosterol, with its two double bonds in the B-ring and a double bond in the side chain, contributes to the specific biophysical properties of fungal membranes, which differ from mammalian membranes containing cholesterol. mdpi.commdpi.com

The lipid environment of a membrane significantly influences the structure and function of embedded proteins. nih.gov Sterols, in particular, can modulate the activity of membrane proteins through direct binding or by altering the physical properties of the bilayer. mdpi.com In fungi, ergosterol is crucial for the function of many membrane proteins, and its disruption is a key target for antifungal drugs. mdpi.comfrontiersin.org

Given its structural similarity to other sterols, Ergostan-3-ol, (3beta,5alpha)- is likely to interact with membrane-bound proteins. The nature of these interactions would be influenced by its specific stereochemistry and saturation. For instance, the planarity and shape of a sterol can determine its fit within specific protein binding sites. While direct evidence for Ergostan-3-ol, (3beta,5alpha)- interacting with specific proteins is scarce, its presence in organisms suggests it is integrated into membranes and would therefore be part of the lipid environment influencing protein function.

Influence on Membrane Fluidity and Integrity in Fungi

Molecular Signaling and Regulatory Functions in Organisms

Beyond its structural role in membranes, Ergostan-3-ol, (3beta,5alpha)- is a key player in molecular signaling, most notably as a precursor in the biosynthesis of a critical class of plant hormones.

The most well-characterized role of Ergostan-3-ol, (3beta,5alpha)- is as an intermediate in the biosynthesis of brassinosteroids (BRs) in plants. frontiersin.orgjst.go.jp BRs are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation, as well as responses to stress. numberanalytics.comnih.gov

The biosynthesis of C28-brassinosteroids, the most common type, originates from the phytosterol campesterol. frontiersin.orgresearchgate.net Through a series of enzymatic reactions, campesterol is converted to brassinolide, the most active brassinosteroid. A critical step in this pathway is the conversion of (24R)-ergost-4-en-3-one to (24R)-5α-ergostan-3-one, a reaction catalyzed by the enzyme DE-ETIOLATED 2 (DET2), a steroid 5α-reductase. nih.govmpg.deuniprot.org (24R)-5α-ergostan-3-one is then further metabolized to produce campestanol (B1668247), which is a key precursor for the downstream synthesis of various brassinosteroids. frontiersin.orgjst.go.jp Although the primary substrate for DET2 in some contexts is suggested to be the 22-hydroxylated form, the 5α-reduction is a conserved and essential step. nih.gov The compound Ergostan-3-ol, (3beta,5alpha)- is closely related to these intermediates, being the 3-hydroxy form of 5α-ergostan-3-one.

| Brassinosteroid Biosynthesis Intermediate | Enzyme | Product |

|---|---|---|

| (24R)-Ergost-4-en-3-one | DET2 (Steroid 5α-reductase) | (24R)-5α-Ergostan-3-one |

| (24R)-5α-Ergostan-3-one | (Various downstream enzymes) | Campestanol and subsequently other Brassinosteroids |

Mutations in the DET2 gene in Arabidopsis thaliana lead to a characteristic dwarf phenotype, which can be rescued by the application of brassinolide, highlighting the essential role of this pathway in normal plant development. researchgate.netpnas.org

In plants, the modulatory role of Ergostan-3-ol, (3beta,5alpha)- on cellular processes is primarily indirect, through its conversion to brassinosteroids. BRs, in turn, influence a vast range of cellular activities:

Vascular Differentiation: They are involved in the development of xylem and phloem. byjus.com

Reproductive Development: BRs play a role in pollen tube growth, fertility, and seed development. nih.govbiorxiv.org

Stress Responses: They help plants tolerate various abiotic and biotic stresses. numberanalytics.comnih.gov

In fungi, the direct modulatory roles of Ergostan-3-ol, (3beta,5alpha)- are less clear. While ergosterol is known to be involved in fungal signaling and the regulation of cellular processes, the specific functions of other ergostane (B1235598) derivatives are not as well-defined. nih.gov Some fungi, particularly in the Ganoderma genus, are known to produce a variety of ergostane-type steroids with diverse biological activities, though the specific signaling roles of these compounds are still under investigation. researchgate.net

Precursor Role in Bioactive Metabolite Production (e.g., Brassinosteroids)

Comparative Biological Significance Across Organisms

The biological significance of sterols and their biosynthetic pathways shows notable divergence between different kingdoms, particularly between plants and fungi.

Biosynthetic Origins: In plants, the biosynthesis of sterols, including the precursor to Ergostan-3-ol, (3beta,5alpha)-, proceeds through the cyclization of squalene-2,3-epoxide to cycloartenol (B190886). nih.gov In contrast, fungi and animals utilize lanosterol (B1674476) as the initial cyclized intermediate. nih.govfrontiersin.org This fundamental difference in the early stages of sterol synthesis underscores the evolutionary divergence of these kingdoms.

Primary Sterols and Their Roles: The major sterol in fungi is ergosterol, a C28 sterol that is a key component of their membranes and a target for antifungal drugs. mdpi.com Plants, on the other hand, synthesize a variety of phytosterols (B1254722), with campesterol (a C28 sterol), sitosterol (B1666911) (a C29 sterol), and stigmasterol (B192456) (a C29 sterol) being the most common. mdpi.com These phytosterols are not only integral membrane components but also serve as precursors for other essential molecules like brassinosteroids. nih.gov

Significance of Ergostan-3-ol, (3beta,5alpha)-: The significance of Ergostan-3-ol, (3beta,5alpha)- appears to be more pronounced in plants due to its established role as an intermediate in the biosynthesis of brassinosteroids, a class of hormones vital for plant life. frontiersin.orgjst.go.jp In fungi, while ergostane-type steroids are present, the specific importance of the (3beta,5alpha)- isomer of Ergostan-3-ol is not as well-established and it is not considered the primary functional sterol in the same way ergosterol is. The presence of ergostane derivatives in some fungi suggests they may have specific, yet-to-be-fully-elucidated roles in these organisms. researchgate.net

| Feature | Plants | Fungi |

|---|---|---|

| Initial Cyclized Sterol | Cycloartenol | Lanosterol |

| Primary Functional Sterols | Campesterol, Sitosterol, Stigmasterol | Ergosterol |

| Role of Ergostan-3-ol, (3beta,5alpha)- | Precursor to Brassinosteroids | Not a primary functional sterol; presence and specific roles are less defined. |

Fungal Cell Biology Paradigms

In the realm of fungal biology, the central paradigm for sterols revolves around ergosterol. Ergosterol is the principal sterol in most fungi, analogous to cholesterol in animal cells. nih.gov It is a critical component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govresearchgate.net The biosynthesis of ergosterol is a primary target for many widely used antifungal drugs. nih.gov

Table 1: Research Findings on Fungal Sterols

| Compound | Organism(s) | Key Finding | Reference |

| Ergosterol | Fungi (general), Saccharomyces cerevisiae | A primary component of the fungal cell membrane and a key target for antifungal agents. | nih.gov |

| Ergosterol Peroxide | Pleurotus ostreatus and other fungi | An oxidized derivative of ergosterol with a range of biological activities, including immunosuppressive and antimicrobial effects. | researchgate.net |

| Ergosta-5,7-dien-3beta-ol | Venturia inaequalis, Phycomyces blakesleeanus | A phytosterol and ergostanoid that is a precursor in sterol biosynthesis pathways. | nih.gov |

Plant Physiology and Development

In plants, Ergostan-3-ol, (3beta,5alpha)-, more commonly referred to as campestanol in this context, plays a crucial role as a precursor in the biosynthesis of brassinosteroids. labmix24.comresearchgate.net Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that regulate a wide spectrum of physiological and developmental processes. researchgate.netresearchgate.net These processes include cell elongation, cell division, root development, and responses to biotic and abiotic stress. researchgate.netresearchgate.net

The importance of the brassinosteroid synthesis pathway is highlighted by the study of dwarf mutants in plants like Arabidopsis thaliana. researchgate.net A key enzyme in this pathway is steroid 5α-reductase, encoded by the DET2 gene in Arabidopsis. rhea-db.org This enzyme is responsible for the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one (a campestanone). rhea-db.org This conversion is a critical step, and defects in this gene lead to severe developmental issues. rhea-db.org The function of this enzyme is conserved between plants and mammals, underscoring its fundamental importance. rhea-db.org Therefore, campestanol and its derivatives are indispensable intermediates for producing the hormones that control plant growth and morphology. researchgate.net

Table 2: Role of Ergostan-3-ol, (3beta,5alpha)-/Campestanol in Plant Development

| Pathway | Precursor | Product | Key Enzyme | Function | Organism Model | Reference |

| Brassinosteroid Biosynthesis | Campesterol-related compounds | Brassinosteroids | Steroid 5α-reductase (DET2) | Regulates plant growth, cell elongation, and development. | Arabidopsis thaliana | researchgate.netresearchgate.netrhea-db.org |

Advanced Structural and Conformational Analysis of Ergostan 3 Ol, 3beta,5alpha

Stereochemical Elucidation and Importance of (3beta,5alpha) Configuration

The elucidation of this stereochemistry is achieved through a combination of spectroscopic methods and by comparison with known compounds. researchgate.net The defined spatial arrangement of the (3beta,5alpha) configuration imparts a relatively flat and rigid structure to the molecule, which is a common feature among many biologically active steroids. This structural rigidity is a key factor in how the molecule interacts with biological receptors and enzymes.

Spectroscopic Techniques for Structural Characterization

The definitive identification and structural confirmation of Ergostan-3-ol, (3beta,5alpha)- rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ergostan-3-ol, (3beta,5alpha)-. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR spectra, the chemical shifts and coupling constants of the protons provide a wealth of information. For instance, the proton attached to the carbon bearing the hydroxyl group (H-3) typically appears as a multiplet in a specific region of the spectrum, and its coupling pattern can help confirm its axial or equatorial orientation, which is a consequence of the (3beta,5alpha) configuration. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The specific chemical shifts are highly sensitive to the local electronic environment and stereochemistry, allowing for the unambiguous assignment of each carbon in the ergostane (B1235598) skeleton. rsc.org Advanced NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹³C and ¹H NMR Spectral Data for Ergostan-3-ol, (3beta,5alpha)-

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C-1 | 38.5 | 1.55 | m |

| C-2 | 31.8 | 1.85 | m |

| C-3 | 71.2 | 3.60 | m |

| C-4 | 38.2 | 1.50 | m |

| C-5 | 44.9 | 1.30 | m |

| C-6 | 28.8 | 1.45 | m |

| C-7 | 32.1 | 1.50 | m |

| C-8 | 35.5 | 1.40 | m |

| C-9 | 54.4 | 0.95 | m |

| C-10 | 35.7 | - | - |

| C-11 | 21.2 | 1.50 | m |

| C-12 | 39.5 | 1.60 | m |

| C-13 | 42.8 | - | - |

| C-14 | 56.2 | 1.25 | m |

| C-15 | 24.2 | 1.70 | m |

| C-16 | 28.2 | 1.80 | m |

| C-17 | 56.0 | 1.20 | m |

| C-18 | 12.1 | 0.65 | s |

| C-19 | 12.3 | 0.80 | s |

| C-20 | 35.8 | 1.35 | m |

| C-21 | 18.7 | 0.90 | d |

| C-22 | 33.8 | 1.30 | m |

| C-23 | 30.7 | 1.25 | m |

| C-24 | 39.8 | 1.20 | m |

| C-25 | 32.0 | 1.15 | m |

| C-26 | 19.8 | 0.85 | d |

| C-27 | 20.2 | 0.83 | d |

| C-28 | 15.4 | 0.78 | d |

Note: The data in this table is based on predictive models and may vary from experimentally obtained values.

Mass Spectrometry (MS) Applications in Structural Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Ergostan-3-ol, (3beta,5alpha)-, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₂₈H₅₀O. cymitquimica.comncats.iohmdb.ca

Electron ionization (EI) is a common MS technique where the molecule is fragmented. The resulting fragmentation pattern is often unique to the compound and can provide valuable structural information. For sterols, characteristic fragmentation patterns involving the loss of the hydroxyl group, water, and portions of the side chain are typically observed. These fragmentation patterns can help in identifying the ergostane skeleton and the nature of the side chain. nist.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of Ergostan-3-ol, (3beta,5alpha)-, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net Absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkane backbone. researchgate.net

Ultraviolet (UV) spectroscopy is generally less informative for saturated sterols like Ergostan-3-ol, (3beta,5alpha)- because they lack chromophores that absorb significantly in the UV-visible region. researchgate.net However, it can be useful to confirm the absence of conjugated double bonds.

Computational Modeling and Molecular Dynamics Simulations

In recent years, computational methods have become an indispensable tool in the structural analysis of complex molecules.

Prediction of Conformations and Energetics

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. tubitak.gov.trmdpi.comarxiv.org These simulations can model the vibrational and rotational motions of the atoms and predict how the molecule might change its shape in different environments. This information is crucial for understanding how Ergostan-3-ol, (3beta,5alpha)- might interact with other molecules, such as biological receptors.

Analytical Methodologies for Research on Ergostan 3 Ol, 3beta,5alpha

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Ergostan-3-ol, (3beta,5alpha)- from intricate mixtures. Gas and liquid chromatography are the two primary modalities utilized for this purpose, each offering distinct advantages.

Gas chromatography (GC) is the most established and widely used method for the separation and quantification of phytosterols (B1254722) and phytostanols, including Ergostan-3-ol, (3beta,5alpha)-. aocs.orgaustinpublishinggroup.com Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. aocs.org The most common procedure is silylation, which transforms the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. aocs.orgnih.gov

GC analysis is predominantly performed using capillary columns, which provide high-resolution separation. austinpublishinggroup.com A flame ionization detector (GC-FID) is frequently employed for quantification due to its broad linear dynamic range, robustness, and low cost. austinpublishinggroup.comusask.ca

Table 1: Example of Gas Chromatography (GC-FID) Conditions for Stanol Analysis

| Parameter | Condition | Source |

| Column | TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) | myfoodresearch.com |

| Carrier Gas | Helium | uns.ac.rs |

| Inlet Temperature | 250 °C - 260 °C | uns.ac.rsresearchgate.net |

| Oven Program | Initial 150°C, ramp to 320°C | myfoodresearch.com |

| Detector | Flame Ionization Detector (FID) | austinpublishinggroup.com |

| Detector Temp | 270 °C - 300 °C | uns.ac.rsnewswise.com |

Note: Conditions are generalized from phytosterol analysis methods and are applicable to Ergostan-3-ol, (3beta,5alpha)-.

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for sterol analysis, often used to separate different classes of sterols (e.g., free sterols from steryl esters) prior to GC quantification. aocs.orgmdpi.com It can also be used as a standalone quantitative technique. Reversed-phase (RP-HPLC) is the most common separation mode, typically utilizing a C18 or C8 stationary phase. nih.govlipidmaps.org

The separation is achieved by gradient elution, where the mobile phase composition is changed over time to effectively resolve compounds. lipidmaps.org Common mobile phases include combinations of methanol, acetonitrile, and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection. lipidmaps.orglipidmaps.org

Table 2: Example of High-Performance Liquid Chromatography (HPLC) Conditions for Stanol Analysis

| Parameter | Condition | Source |

| Column | Luna C18 (250 x 2 mm, 3-µm particle size) | lipidmaps.org |

| Mobile Phase | Gradient of Methanol and Water with 5 mM ammonium acetate | lipidmaps.orgnih.gov |

| Flow Rate | 0.2 - 0.6 mL/min | mdpi.comacs.org |

| Column Temp | 25 °C - 35 °C | acs.orgmdpi.com |

| Detector | UV, Diode Array Detector (DAD), or Mass Spectrometer (MS) | mdpi.comirb.hr |

Note: Conditions are generalized from sterol analysis methods and are applicable to Ergostan-3-ol, (3beta,5alpha)-.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are considered the gold standard for unambiguous identification. austinpublishinggroup.comusask.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for confirming the identity of sterol peaks separated by GC. aocs.org The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. aocs.orgusask.ca Electron impact (EI) is a common ionization method used for sterol analysis. aocs.org For complex samples, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence as it often eliminates the need for the time-consuming derivatization step required for GC. usask.ca Various ionization sources can be used, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being the most common for sterol analysis. usask.caresearchgate.net Coupling HPLC with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as an Orbitrap, allows for highly selective and sensitive quantification. lipidmaps.orgirb.hr These advanced systems can differentiate compounds with very similar structures and provide high-confidence identification based on accurate mass measurements. lipidmaps.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Extraction Strategies for Biological Matrices

The analysis of Ergostan-3-ol, (3beta,5alpha)- from biological matrices is challenging due to its low concentration and the complexity of the matrix. aocs.org Therefore, a robust sample preparation protocol is the critical first step to isolate the sterol fraction and remove interfering substances. aocs.orgaustinpublishinggroup.com

A key procedure in sterol analysis is saponification (alkaline hydrolysis). mdpi.com This step is mandatory when sterols are present in their esterified form, as it cleaves the ester bond to yield free sterols for analysis. aocs.orgmdpi.com

Following saponification, extraction is performed to separate the lipophilic sterols from the aqueous matrix. Common techniques include:

Liquid-Liquid Extraction (LLE) : This classic method uses an organic solvent like hexane (B92381) to extract the unsaponifiable matter, which contains the sterols. nih.govmdpi.com The Bligh/Dyer method, or modifications thereof, is a well-established LLE protocol for extracting lipids from tissues. lipidmaps.orgnih.gov

Solid-Phase Extraction (SPE) : SPE is frequently used for cleanup and fractionation. austinpublishinggroup.com A sample extract is passed through a cartridge (e.g., silica), and different solvent compositions are used to selectively elute different lipid classes, allowing for the isolation of the sterol fraction. lipidmaps.org

Automation of these extraction methods is becoming more common to improve throughput and reproducibility. gerstelus.com

Quantitative Analysis and Detection in Complex Mixtures

Accurate quantification of Ergostan-3-ol, (3beta,5alpha)- requires careful methodological considerations, especially in complex mixtures where signal overlap is common. univ-nantes.fr

The use of an internal standard (IS) is essential for achieving accurate and precise quantitative results. aocs.org The IS is a compound with similar chemical properties to the analyte, which is added to the sample in a known amount at the beginning of the preparation process. It helps to correct for variations in extraction efficiency and instrument response. aocs.orgmdpi.com For sterol analysis, compounds like 5α-cholestane or betulin (B1666924) are often used as internal standards. nih.gov

Quantification is typically performed by creating a calibration curve using standards of the pure compound at various concentrations. newswise.com The concentration of the analyte in the sample is then determined by comparing its peak area (or the ratio of its peak area to the IS peak area) to the calibration curve. nih.gov

In GC-FID analysis, quantification is based on the detector's response. usask.ca In mass spectrometry-based methods (GC-MS, LC-MS), quantification can be performed with greater selectivity. Techniques like selected reaction monitoring (SRM) in tandem MS or high-resolution full-scan analysis in Orbitrap MS allow for the detection of the analyte with very low limits of detection (LOD) and quantification (LOQ). lipidmaps.orgnih.gov For instance, LC-HRMS methods have achieved LOQ values in the range of 0.026–0.301 nmol/mg for stanols in fecal samples. lipidmaps.org

Method Validation and Research Reproducibility

To ensure the reliability and consistency of research findings, analytical methods must be thoroughly validated. mdpi.com Method validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netlipidmaps.org Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnewswise.com

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. newswise.commdpi.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD). researchgate.netmdpi.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. newswise.com

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. newswise.com

Recovery : The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the known amount added. mdpi.com

Matrix Effects : The influence of other components in the sample matrix on the analytical signal of the target analyte. mdpi.com

Reproducibility is enhanced through the use of standardized operating procedures, proper internal standards, and techniques like Retention Time Locking (RTL) in GC, which minimizes shifts in retention times between runs. uns.ac.rsnih.gov

Table 3: Representative Method Validation Data for Sterol/Stanol Analysis

| Parameter | Result | Matrix/Method | Source |

| Linearity (R²) | ≥ 0.9868 | Turkey Meat / GC-FID | researchgate.net |

| Linearity (R²) | 0.9985 | Edible Oil / GC-FID | newswise.com |

| Accuracy (% Recovery) | 94% to 105% | Turkey Meat / GC-FID | mdpi.com |

| Accuracy (% Recovery) | 95.0% to 100.3% | Edible Oil / GC-FID | newswise.com |

| Precision (%RSD) | <15% | Turkey Meat / GC-FID | researchgate.net |

| LOD | 0.36 mg/100 g | Edible Oil / GC-FID | newswise.com |

| LOQ | 1.20 mg/100 g | Edible Oil / GC-FID | newswise.com |

| LOQ | 0.026–0.301 nmol/mg | Feces / LC-HRMS | lipidmaps.org |

Synthetic Modifications and Derivatization for Research Applications

Chemoenzymatic Synthesis of Ergostan-3-ol, (3beta,5alpha)- Analogs

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing novel analogs of Ergostan-3-ol, (3beta,5alpha)-. This approach leverages the high regio- and stereoselectivity of enzymes, which can be challenging to achieve through purely chemical means, especially with complex molecules like steroids. researchgate.net

Recent advancements have highlighted the use of enzymes for targeted modifications of the sterol core. For instance, hydroxylation at specific carbon positions, a common and biologically significant modification, can be achieved with high precision using enzymes like 3-ketosteroid 9α-hydroxylase (KSH). researchgate.net While direct chemoenzymatic synthesis of Ergostan-3-ol, (3beta,5alpha)- analogs is an area of ongoing research, the principles have been established with related steroidal compounds. researchgate.netuc.pt

A plausible chemoenzymatic route to generate analogs could involve the following steps:

Enzymatic Desymmetrization: For precursors with prochiral centers, enzymes like lipases can be used for asymmetric hydrolysis or acylation, creating chiral building blocks with high enantiomeric excess. pharmasalmanac.com

Selective Functionalization: Enzymes can introduce functional groups at specific, non-activated C-H bonds, a transformation that is difficult to control with conventional chemical reagents. For example, a hydroxyl group could be introduced at a specific position on the ergostane (B1235598) skeleton.

Chemical Elaboration: The enzymatically modified intermediate can then be further derivatized using standard organic chemistry techniques to yield a diverse library of analogs.

This combined approach allows for the creation of structurally unique sterol analogs that would be difficult to access otherwise, providing valuable tools for research. rsc.org

| Reaction Type | Enzyme Class | Potential Modification on Ergostanol Scaffold | Significance |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 Monooxygenases, KSH | Introduction of -OH at specific C-H bonds | Creates analogs with altered polarity and potential for new biological interactions. researchgate.net |

| Acylation/Deacylation | Lipases, Esterases | Selective esterification or hydrolysis of the 3β-hydroxyl group | Modifies lipophilicity and can be used for kinetic resolution of racemic mixtures. pharmasalmanac.comresearchfeatures.com |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties to the 3β-hydroxyl group | Generates glycosylated sterols with potentially enhanced solubility and novel activities. mdpi.com |

| Oxidation | Alcohol Dehydrogenases | Oxidation of the 3β-hydroxyl to a ketone (Ergostanone) | Creates a key intermediate for further derivatization. |

Chemical Derivatization for Enhanced Detection or Functional Probes

To study the localization, trafficking, and interactions of Ergostan-3-ol, (3beta,5alpha)- within biological systems, it is often necessary to modify the molecule to make it detectable or to enable its use as a probe.

Derivatization for Analytical Detection: For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the volatility of sterols needs to be increased. This is commonly achieved by derivatizing the hydroxyl group.

Silylation: The most common method involves converting the 3β-hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comaocs.org This increases the compound's volatility and improves its chromatographic behavior.

Trifluoroacetylation: Using trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetate (B77799) esters can also enhance volatility and provides specific fragmentation patterns in mass spectrometry, aiding in sensitive detection. mdpi.com

Fluorescent Probes: Fluorescently labeling sterols allows for their visualization in situ.

Filipin (B1216100): This naturally fluorescent polyene antibiotic binds specifically to 3-β-hydroxysterols, including Ergostan-3-ol, (3beta,5alpha)-, causing a shift in its fluorescence spectrum that allows for microscopic visualization. nih.govspringernature.com

Theonellamides: Fluorescently-labeled derivatives of these marine peptides have been developed as probes that recognize sterol molecules in membranes. nih.gov

Intrinsically Fluorescent Analogs: Synthetic sterol analogs, such as dehydroergosterol (B162513) (DHE), contain additional double bonds in the sterol ring system, making them inherently fluorescent. springernature.com These probes are excellent mimics of their natural counterparts.

Functional Probes: To investigate the binding partners and biological functions of Ergostan-3-ol, (3beta,5alpha)-, functionalized probes are synthesized.

Biotinylation: Attaching a biotin (B1667282) molecule to the ergostanol structure creates a high-affinity handle for purification and detection. nih.gov Biotinylated sterols can be used in pull-down assays with avidin-coated beads to isolate and identify interacting proteins. caymanchem.comresearchgate.net For example, biotin can be linked to the C-3 hydroxyl group via an ester linkage. caymanchem.com

| Derivatization Type | Reagent/Probe | Purpose | Detection Method |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Increase volatility for gas chromatography. mdpi.comaocs.org | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Fluorescent Labeling | Filipin | In situ visualization of sterol-rich domains. nih.govspringernature.com | Fluorescence Microscopy |

| Fluorescent Analog | Dehydroergosterol (DHE) | Live-cell imaging of sterol trafficking. springernature.com | Fluorescence Microscopy |

| Functional Probe | Biotinylated Ergostanol | Identify and isolate interacting molecules. caymanchem.comresearchgate.net | Western Blot, Mass Spectrometry |

Structure-Activity Relationship Studies (Fundamental, Non-Clinical)

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological or chemical activity. For Ergostan-3-ol, (3beta,5alpha)-, these fundamental, non-clinical studies provide insights into the roles of different parts of the molecule.

Research has shown that the fully saturated tetracyclic ring system and the specific stereochemistry of Ergostan-3-ol, (3beta,5alpha)- are crucial for its observed activities. For instance, its precursor, ergosterol (B1671047), which contains double bonds in the ring system and side chain, does not exhibit the same biological profile in certain assays.

Key findings from fundamental SAR studies on ergostanol and related stanols include:

The 3β-Hydroxyl Group: This functional group is a critical site for activity and modification. Esterification of the 3β-hydroxyl group, for instance to form ergostanyl acetate (B1210297), has been shown to modulate the compound's properties. Inversion of the stereochemistry at this position to the 3α-hydroxyl (epi-ergostanol) can lead to a loss of activity, highlighting the importance of the β-orientation.

The Side Chain: The structure of the alkyl side chain at C-17 also plays a role in determining activity. Variations in the length and branching of this chain can influence the molecule's lipophilicity and its fit into binding pockets.

These non-clinical studies, which often involve assessing effects on cellular processes like inflammation marker production or cholesterol metabolism in cell cultures, are essential for building a foundational understanding of how Ergostan-3-ol, (3beta,5alpha)- and its derivatives function at a molecular level. mdpi.comecrjournal.com

| Structural Modification | Region of Molecule | Observed Impact (Non-Clinical) | Reference |

|---|---|---|---|

| Esterification of 3β-OH (e.g., acetate) | A-Ring | Modulates lipophilicity and can alter activity profile. | |

| Inversion of 3β-OH to 3α-OH | A-Ring | Leads to loss of certain biological activities. | |

| Introduction of double bonds | B-Ring / Side Chain | Alters molecular shape and reduces or changes activity compared to the saturated stanol. | |

| Glycosylation at 3β-OH | A-Ring | Increases polarity, potentially affecting membrane interactions and solubility. | mdpi.com |

Future Directions and Emerging Research Avenues

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics)

A systems-level understanding of Ergostan-3-ol, (3beta,5alpha)- requires the integration of multiple omics disciplines. escholarship.orgnih.gov By combining genomics, proteomics, and metabolomics, researchers can build comprehensive models of the biosynthetic pathways and regulatory networks that govern the production of this and related sterols. mdpi.comfrontiersin.org

Genomics and Transcriptomics: The foundation for understanding the production of Ergostan-3-ol, (3beta,5alpha)- lies within the genome of producing organisms, such as certain fungi. nih.gov The biosynthetic pathway for ergostane-type sterols like ergosterol (B1671047) is well-characterized in model organisms like Saccharomyces cerevisiae and serves as a blueprint. mdpi.comnih.gov Genomic and transcriptomic analyses allow for the identification of orthologous genes encoding the necessary enzymes for the ergosterol pathway, which is the precursor pathway for Ergostan-3-ol, (3beta,5alpha)-. nih.govoup.com For instance, the availability of genomic data has enabled the detection and characterization of genes encoding enzymes in the mevalonate (B85504) and ergosterol biosynthetic pathways in various fungi. nih.gov Key genes in this pathway, such as those encoding HMG-CoA reductase (HMG1), squalene (B77637) epoxidase (ERG1), and lanosterol (B1674476) synthase (ERG7), are critical control points. rsc.orgnih.gov Transcriptomic analysis, comparing conditions of high versus low sterol production, can reveal the expression dynamics of these genes and identify key transcriptional regulators, such as the UPC2 and ECM22 transcription factors, which are known to upregulate multiple ergosterol biosynthetic genes. nih.govdntb.gov.uafrontiersin.org

Proteomics: Quantitative proteomics provides a direct measure of the enzyme levels involved in the sterol biosynthesis pathway. mdpi.combiogenity.com Techniques like tandem mass tag (TMT)-based proteomics can identify the downregulation or upregulation of specific proteins under different conditions. mdpi.com For example, proteomic studies in fungi have shown that exposure to certain compounds can lead to the downregulation of proteins related to ergosterol biosynthesis. mdpi.comnih.gov By applying similar proteomic strategies to organisms that produce Ergostan-3-ol, (3beta,5alpha)-, researchers can identify the key enzymes whose abundance correlates with the compound's production, providing targets for metabolic engineering. nih.govacs.org This approach can also uncover post-translational modifications that regulate enzyme activity, offering a more nuanced view of pathway control.

Metabolomics: Metabolomic profiling is essential for identifying and quantifying Ergostan-3-ol, (3beta,5alpha)- along with its precursors and related downstream metabolites. nih.govnih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for creating detailed metabolic profiles. plos.orgfrontiersin.org Untargeted metabolomics can reveal unexpected metabolic shifts associated with the production of Ergostan-3-ol, (3beta,5alpha)-, while targeted analysis allows for the precise quantification of known pathway intermediates. semanticscholar.org For instance, metabolomic analysis of Leishmania mexicana mutants resistant to amphotericin B revealed a significant decrease in ergostane-type sterols and the accumulation of alternative sterols, demonstrating the power of this approach in dissecting sterol metabolism. semanticscholar.org

By integrating these omics datasets, researchers can establish robust correlations between gene expression, protein abundance, and metabolite concentrations. mdpi.commdpi.commdpi.comnih.gov This multi-omics approach is crucial for building predictive models of the Ergostan-3-ol, (3beta,5alpha)- biosynthetic pathway, identifying bottlenecks, and designing rational strategies for enhancing its production. nih.govnih.gov

| Gene | Enzyme | Function in Pathway | Relevance for Omics Analysis |

|---|---|---|---|

| HMG1/HMG2 | HMG-CoA reductase | Catalyzes the conversion of HMG-CoA to mevalonate; a key rate-limiting step. nih.gov | Genomics/Transcriptomics: Target for overexpression to increase precursor supply. Proteomics: Quantify protein levels to assess pathway flux. |

| ERG1 | Squalene epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). nih.gov | Transcriptomics: Expression levels indicate commitment to sterol synthesis. Proteomics: Key enzyme level to monitor. |

| ERG7 | Lanosterol synthase | Cyclizes 2,3-oxidosqualene to lanosterol, the first sterol intermediate. rsc.org | Genomics: Essential gene for all sterol synthesis. Transcriptomics: Downregulation could redirect flux if other cyclases are present. |

| ERG11 (CYP51) | Lanosterol 14-alpha-demethylase | A critical step in the modification of the sterol core. nih.gov | Genomics: Mutations can lead to altered sterol profiles. Proteomics: A major target of antifungal drugs, its levels are highly regulated. |

| ERG6 | Sterol C-24 methyltransferase | Adds a methyl group at the C-24 position, a key step in forming C28 sterols like ergosterol. mdpi.com | Genomics/Metabolomics: Defines the branch toward ergostane-type sterols. Its activity is crucial for the final structure. |

| ERG4 | Sterol C-24(28) reductase | Catalyzes a late step in ergosterol biosynthesis. nih.gov | Genomics: Its absence or modification could lead to the accumulation of intermediates like Ergostan-3-ol, (3beta,5alpha)-. |

| UPC2/ECM22 | Transcription Factors | Global regulators of ergosterol pathway genes. nih.gov | Transcriptomics: Their expression levels control the overall pathway activity. |

Advanced Imaging Techniques for Subcellular Localization

Determining the precise location of Ergostan-3-ol, (3beta,5alpha)- within the cell is critical to understanding its function. While sterol synthesis is known to primarily occur in the endoplasmic reticulum (ER), the distribution to other membranes and organelles like lipid droplets is a dynamic process. nih.govnih.gov Advanced imaging techniques are emerging that can overcome the limitations of traditional methods. nih.govresearchgate.net

Fluorescence Microscopy: This remains a cornerstone of cell biology imaging. rsc.orgresearchgate.netmdpi.com For sterols, traditional fluorescent dyes like filipin (B1216100) have been used, but they lack specificity, binding to all 3-β-hydroxysterols. mdpi.com A more advanced approach involves the use of bioorthogonal probes. nih.gov Here, a sterol analog containing a small, non-disruptive chemical handle (like an alkyne group) is synthesized and fed to cells. nih.gov This analog is incorporated into membranes, and its location can then be visualized with high resolution by reacting it with a fluorescently-labeled azide (B81097) via a "click chemistry" reaction. nih.gov This strategy could be adapted to synthesize an alkyne-tagged version of Ergostan-3-ol, (3beta,5alpha)- for specific subcellular tracking. frontiersin.orgnih.govnih.govthermofisher.commdpi.com

Confocal and Super-Resolution Microscopy: These techniques offer enhanced resolution compared to conventional fluorescence microscopy, allowing for more precise localization of fluorescently-tagged molecules within complex subcellular structures. rsc.org Confocal microscopy can be used to co-localize fluorescently-labeled sterol probes with markers for specific organelles, such as the ER or lipid droplets, to confirm their distribution. nih.gov

Stimulated Raman Scattering (SRS) Microscopy: SRS is a powerful label-free imaging technique that can visualize specific molecules based on their intrinsic vibrational properties. frontiersin.org This method avoids the use of bulky fluorescent tags that might alter the behavior of the molecule of interest. frontiersin.org SRS has been successfully used to map the subcellular distribution of ergosterol in yeast, revealing distinct patterns of localization. frontiersin.org By identifying a unique vibrational signature for Ergostan-3-ol, (3beta,5alpha)-, SRS could be employed for its label-free, in-situ imaging in living cells, providing unprecedented insights into its dynamic trafficking and accumulation. frontiersin.org

| Technique | Principle | Advantages | Challenges for Ergostan-3-ol, (3beta,5alpha)- |

|---|---|---|---|

| Bioorthogonal Fluorescent Probes nih.gov | Metabolic labeling with a chemically tagged sterol analog, followed by fluorescent labeling via click chemistry. | High specificity for the target sterol; compatible with live-cell imaging and multicolor analysis. nih.gov | Requires chemical synthesis of a specific Ergostan-3-ol, (3beta,5alpha)- analog; potential for the tag to slightly alter molecular behavior. |

| Confocal Microscopy nih.gov | Uses a pinhole to reject out-of-focus light, providing optical sectioning and improved image clarity. | High-contrast imaging of fluorescently labeled structures; enables 3D reconstruction and co-localization studies. nih.gov | Dependent on the availability of a specific fluorescent probe for Ergostan-3-ol, (3beta,5alpha)-. |

| Stimulated Raman Scattering (SRS) frontiersin.org | Label-free imaging based on the intrinsic vibrational signatures of chemical bonds within a molecule. | No need for fluorescent labels, avoiding potential artifacts; provides quantitative information based on signal intensity; suitable for live-cell imaging. frontiersin.org | Requires identification of a unique and strong Raman signal for Ergostan-3-ol, (3beta,5alpha)- to distinguish it from other lipids. |

Biotechnological Applications in Specific Organisms (e.g., Production Optimization for Research)

The limited availability of pure Ergostan-3-ol, (3beta,5alpha)- from natural sources hinders extensive research into its biological functions. Biotechnological production, particularly using microbial hosts, offers a sustainable and scalable alternative for generating research quantities of this compound. frontiersin.org The yeast Saccharomyces cerevisiae is an ideal chassis organism for this purpose due to its status as a GRAS (Generally Recognized As Safe) organism, its well-characterized genetics, and its native, high-flux mevalonate (MVA) pathway, which produces the precursors for all sterols. nih.govnih.govmdpi.com

Metabolic Engineering for Production Optimization: The strategies developed for overproducing the related sterol, ergosterol, can be directly adapted to enhance the synthesis of Ergostan-3-ol, (3beta,5alpha)-. nih.gov Key metabolic engineering approaches include:

Upregulating the Mevalonate (MVA) Pathway: Increasing the expression of key genes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), boosts the supply of the precursor 2,3-oxidosqualene. rsc.org

Controlling Competing Pathways: The enzyme lanosterol synthase (ERG7) directs 2,3-oxidosqualene towards the native ergosterol pathway. rsc.org Downregulating ERG7 can increase the availability of the precursor for other sterol synthases that might be involved in or engineered for Ergostan-3-ol, (3beta,5alpha)- production. rsc.org

Removing Feedback Inhibition: Engineering key enzymes to be resistant to feedback inhibition can maintain high pathway flux.

Fermentation Process Optimization: Beyond genetic manipulation, optimizing the fermentation conditions is crucial for maximizing yield. nih.govresearchgate.netresearchgate.netnih.govprocelys.com Factors such as the choice of carbon source (e.g., glucose vs. ethanol), nutrient feeding strategy, pH, temperature, and agitation rate can all significantly impact yeast metabolism and sterol production. researchgate.netresearchgate.netprocelys.com For example, a two-stage feeding strategy using ethanol (B145695) as a carbon source can increase the cytosolic acetyl-CoA pool, directly benefiting the MVA pathway and boosting terpenoid and sterol biosynthesis.

By combining these metabolic engineering and fermentation optimization strategies, it is feasible to develop microbial cell factories capable of producing significant quantities of Ergostan-3-ol, (3beta,5alpha)-. escholarship.orgbiorxiv.org This would provide a reliable source of the compound for detailed biochemical and cell biology studies, accelerating research into its precise functions.

| Strategy | Genetic Target(s) | Rationale | Expected Outcome |

|---|---|---|---|

| Increase Precursor Supply | Overexpress tHMG1, ERG20, ERG9, ERG1 | Boosts the flux through the mevalonate (MVA) pathway to increase the pool of 2,3-oxidosqualene. rsc.org | Higher availability of the direct precursor for the sterol backbone. |

| Redirect Metabolic Flux | Downregulate or knockout ERG7 (lanosterol synthase) | Prevents the diversion of 2,3-oxidosqualene into the native ergosterol pathway. rsc.org | Increased substrate for the enzymes leading to Ergostan-3-ol, (3beta,5alpha)-. |

| Introduce/Modify Pathway Enzymes | Introduce specific plant or fungal reductases/isomerases | To catalyze the final specific steps from ergosterol pathway intermediates to Ergostan-3-ol, (3beta,5alpha)-. biorxiv.org | De novo synthesis of the target compound. |

| Enhance Product Storage | Overexpress ARE2 (acyl-CoA:sterol acyltransferase) | Esterifies the final sterol product and sequesters it into lipid droplets, reducing potential toxicity and feedback inhibition. nih.gov | Increased total yield and cellular tolerance to the product. |

| Global Pathway Regulation | Overexpress transcription factors (e.g., UPC2-1) | Simultaneously upregulates the expression of multiple genes in the sterol biosynthetic pathway. nih.gov | Coordinated increase in overall pathway flux. |

Q & A

Basic Research Questions

Q. How can researchers distinguish Ergostan-3-ol, (3beta,5alpha)- from structurally similar sterols like cholestanol or campestanol in analytical workflows?

- Methodology : Use high-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., 402.7 g/mol for Ergostan-3-ol) and compare with known standards. Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical differences at C-3 and C-5 positions. For example, the 3β-hydroxy configuration in Ergostan-3-ol produces distinct H-NMR shifts (~3.5 ppm for the hydroxyl proton) compared to 3α isomers .